1,3-Dipalmitin

Catalog No.
S574725
CAS No.
502-52-3
M.F
C35H68O5
M. Wt
568.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dipalmitin

CAS Number

502-52-3

Product Name

1,3-Dipalmitin

IUPAC Name

(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate

Molecular Formula

C35H68O5

Molecular Weight

568.9 g/mol

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3

InChI Key

GFAZGHREJPXDMH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O

Synonyms

1,3-Dipalmitin; 1,3-Dipalmitoylglycerin; 1,3-Dipalmitoylglycerol; Glycerol 1,3-Dihexadecanoate; Hexadecanoic Acid, 2-hydroxy-1,3-propanediyl Ester

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O

Neuroscience Research:

  • Studies suggest that glyceryl 1,3-dipalmitate might play a role in protecting neuronal cells from oxidative stress caused by oxygen-glucose deprivation and reperfusion injury.
  • Researchers are investigating its potential in mitigating neurodegenerative diseases like Alzheimer's and Parkinson's.

Drug Delivery Systems:

  • Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), glyceryl 1,3-dipalmitate holds promise as a component in drug delivery systems.
  • Its self-assembling properties allow for the formation of micelles or liposomes, which can encapsulate and deliver drugs to specific targets in the body.

Food Science Research:

  • Glyceryl 1,3-dipalmitate is a naturally occurring component in some plants and food sources.
  • Researchers are investigating its potential applications in food science, such as fat replacers or texturizing agents.

Biomarker Discovery:

  • Studies suggest that glyceryl 1,3-dipalmitate levels might be altered in certain diseases, making it a potential biomarker for disease diagnosis or monitoring.
  • More research is needed to validate its potential as a specific and reliable biomarker.

1,3-Dipalmitin, also known as 1,3-dipalmitoylglycerol, is a type of diacylglycerol where two palmitic acid molecules are esterified to the glycerol backbone at the 1 and 3 positions. Its molecular formula is C36H70O4C_{36}H_{70}O_4 with a molecular weight of approximately 584.5 g/mol. This compound is significant in various biological and industrial applications due to its unique properties as a lipid.

The specific mechanism of action of glyceryl 1,3-dipalmitate depends on the context of its use. In its biological role, it serves as a storage form of energy. When needed, enzymes break down the ester linkages, releasing the fatty acid chains for cellular energy production through processes like beta-oxidation []. In research settings, it might act as a reference compound for studying other lipids or their interactions.

Glyceryl 1,3-dipalmitate is generally considered non-toxic and non-irritating []. However, as with any organic compound, proper handling practices are recommended to avoid inhalation of dust or prolonged skin contact.

, primarily involving hydrolysis and transesterification. In hydrolysis reactions, it can be broken down into glycerol and free fatty acids in the presence of water and appropriate catalysts, such as lipases or alkaline conditions:

Triacylglycerol+H2Odiacylglycerol+carboxylate\text{Triacylglycerol}+H_2O\rightarrow \text{diacylglycerol}+\text{carboxylate}

In transesterification, 1,3-dipalmitin can react with alcohols to form different glycerides or fatty acid esters. The enzymatic synthesis of 1,3-dipalmitin has been explored using various lipases under solvent-free conditions, achieving high yields and purity .

1,3-Dipalmitin exhibits several biological activities. It has been studied for its role in cellular signaling pathways, particularly its ability to activate protein kinase C, an important enzyme involved in various cellular processes including growth and differentiation . Additionally, it is recognized for its potential health benefits, such as its involvement in obesity prevention and modulation of lipid metabolism .

The synthesis of 1,3-dipalmitin can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing lipases in a solvent-free system allows for direct esterification of glycerol with palmitic acid. This method is efficient and environmentally friendly .
  • Chemical Synthesis: Traditional chemical methods involve the reaction of glycerol with palmitic acid under acidic or basic conditions to yield 1,3-dipalmitin along with other byproducts.
  • Vacuum-driven Air Bubbling: A novel method that enhances the enzymatic synthesis process by optimizing reaction conditions for better yields .

1,3-Dipalmitin finds applications across several industries:

  • Food Industry: Used as an emulsifier and stabilizer in food products.
  • Cosmetics: Acts as a moisturizer and emollient in skin care formulations.
  • Pharmaceuticals: Serves as an excipient in drug formulations due to its lipid properties.
  • Nutraceuticals: Investigated for its potential health benefits related to lipid metabolism and obesity management .

Studies have shown that 1,3-dipalmitin interacts with various biological molecules. Its role in activating protein kinase C has been highlighted in research focusing on cell signaling pathways. Furthermore, it has been examined for its effects on metabolic processes and cellular functions related to fat storage and mobilization .

Several compounds are structurally similar to 1,3-dipalmitin. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1,2-DipalmitinPalmitic acid at positions 1 and 2Different positioning affects properties
1,3-Dioctanoyl glycerolOctanoic acid at position 2Different fatty acid chain length
1,3-Dilinoleoyl glycerolLinoleic acid at positions 1 and 3Unsaturated fatty acids influence behavior
1,3-Dipalmityl glycerolPalmitic acid at positions 1 and 2Similar structure but different applications

Uniqueness of 1,3-Dipalmitin

The uniqueness of 1,3-dipalmitin lies in its specific fatty acid composition (palmitic acid) at the sn-1 and sn-3 positions which influences its physical properties such as melting point and solubility compared to other diacylglycerols. This makes it particularly useful in formulations requiring stable emulsions or specific interactions with biological membranes.

The discovery of 1,3-dipalmitin parallels advancements in lipid analysis techniques during the mid-20th century. Early thin-layer chromatography (TLC) methods struggled to resolve 1,2- and 1,3-diacylglycerol isomers due to interconversion artifacts. The introduction of trimethyl borate solvents in the 1970s enabled accurate separation, revealing 1,3-dipalmitin as a natural component in cottonseed oil and animal fats. By the 1990s, enzymatic production methods emerged, particularly through glycerolysis reactions using alkali catalysts to convert triglycerides into 1,3-diacylglycerol-rich oils. This period also saw its identification as a metabolite in Saccharomyces cerevisiae and Escherichia coli, highlighting its ubiquity in biological systems.

Structural Classification within the Diacylglycerol Family

1,3-Dipalmitin belongs to the 1,3-diacylglycerol subclass, characterized by ester bonds at the sn-1 and sn-3 positions of glycerol. This configuration contrasts with 1,2-diacylglycerols, where acyl groups occupy adjacent positions. The structural differences profoundly impact physicochemical properties:

Property1,3-Dipalmitin1,2-Dipalmitin
Melting Point72–74°C58–60°C
Solubility in Chloroform25 mg/mL50 mg/mL
Enzymatic RecognitionPoor substrate for DGATPreferred substrate for PKC
Membrane FluidityIncreases lateral packingDisrupts lipid order

The molecule's linear geometry, derived from its 1,3-acylation pattern, facilitates stable crystal lattice formation, explaining its higher melting point compared to 1,2-isomers. Nuclear magnetic resonance (NMR) studies confirm distinct chemical shifts for the central glycerol proton (δ 4.92 ppm) compared to 1,2-dipalmitin (δ 5.25 ppm).

Research Significance in Glycerolipid Biochemistry

As a non-signaling diacylglycerol, 1,3-dipalmitin serves critical roles in lipid dynamics:

  • Metabolic Branch Point: Substrate for diacylglycerol acyltransferase (DGAT) in triglyceride synthesis
  • Membrane Biogenesis: Modulates lipid bilayer curvature in ER membrane expansion
  • Enzyme Regulation: Inhibits protein kinase C (PKC) by competing with 1,2-diacylglycerol binding
  • Industrial Applications: Key component in DAG-enriched cooking oils for reduced fat accumulation

Recent studies demonstrate its neuroprotective effects via modulation of ceramide metabolism in Lactobacillus paracasei formulations.

Nomenclature and Taxonomic Classification

The systematic IUPAC name, 3-(hexadecanoyloxy)-2-hydroxypropyl hexadecanoate, reflects its stereochemistry. Lipidomics databases classify it under:

  • Lipid Maps ID: LMGL02010003
  • SwissLipids ID: SLM:000054782
  • Yeast Metabolome DB: YMDB00834

Its shorthand notation, DG(16:0/0:0/16:0), indicates the presence of two palmitoyl chains (16:0) at positions 1 and 3, with no acyl group at position 2. Common synonyms include 1,3-dihexadecanoylglycerol and glyceryl 1,3-dipalmitate, though these lack stereochemical specificity.

Alpha to Sub-Alpha Transformations

The polymorphic behavior of 1,3-dipalmitin exhibits a characteristic transformation sequence from alpha to sub-alpha to alpha forms, which has been extensively documented through combined differential scanning calorimetry and X-ray diffraction studies [1]. The transformation from alpha to sub-alpha occurs at low temperatures and represents a reversible polymorphic transition that is fundamental to understanding the crystallization behavior of this compound.

The alpha form of 1,3-dipalmitin initially crystallizes when the material is cooled from 59.6°C to 12.9°C, characterized by a sharp peak with short spacing at 4.13 Å and long spacing at 28.98 Å [1]. This initial crystallization represents the formation of a metastable polymorphic state that serves as a precursor to the more stable sub-alpha form. The transformation process involves a distinct structural reorganization where the peak begins to separate at 12.9°C, indicating the onset of the polymorphic transition [1].

Further cooling to -26.4°C results in the complete transformation into the sub-alpha form, which is characterized by the separation of the single sharp peak into two distinct peaks with short spacings at 4.14 Å and 3.7 Å [1]. This transformation is accompanied by significant changes in the long spacing parameters, with the sub-alpha form exhibiting multiple long spacings at 49.4 Å, 24.7 Å, 16.3 Å, 12.3 Å, and 8.15 Å [1]. The multiplicity of long spacing values indicates a more complex crystal structure in the sub-alpha form compared to the simpler alpha form.

The sub-alpha form, as defined by Lutton, typically refers to a beta-prime form that usually melts below an alpha form and can be transformed either to alpha or to beta form [1]. The characteristic short spacings at 4.14, 3.92, 3.75, and 3.56 Å have been established as diagnostic features for identifying sub-alpha forms in monoacylglycerols and related compounds [1]. The transformation from alpha to sub-alpha is reversible and occurs predominantly at low temperatures, making it a temperature-dependent equilibrium process.

Temperature-Dependent Structural Changes

The structural changes in 1,3-dipalmitin are highly temperature-dependent, with specific transition temperatures marking distinct polymorphic transformations. The complete temperature-dependent behavior spans from the initial melting at 70.7°C down to the sub-alpha transformation at -26.4°C, encompassing a range of over 97°C [1].

The reversible transformation from sub-alpha to alpha occurs upon heating at 22.9°C, demonstrating the thermodynamic reversibility of the polymorphic transition [1]. During this heating phase, the sub-alpha form transforms back to the alpha form, characterized by short spacing at 4.11 Å and long spacings at 49.46 Å, 24.91 Å, 16.22 Å, 12.27 Å, and 8.21 Å [1]. This transformation involves a complex structural reorganization where the two-peak structure of the sub-alpha form consolidates back into the single-peak structure characteristic of the alpha form.

The temperature-dependent structural changes are influenced by the rate of polymorphic transformation, which depends on the purity of the samples [1]. Research has shown that monoacylglycerols promote transformation while triacylglycerols exert a retarding effect on the polymorphic transitions [1]. The presence of traces of tripalmitin in the 1,3-dipalmitin samples appears to have a retarding effect, causing the polymorphic transformation to occur from alpha to sub-alpha instead of from alpha to beta-prime forms [1].

The structural changes are also evident in the differential scanning calorimetry profiles, which show distinct thermal events corresponding to the polymorphic transformations. The crystallization and melting behavior exhibits characteristic patterns that correlate directly with the structural changes observed through X-ray diffraction analysis [1]. The temperature-dependent nature of these transformations makes them valuable for understanding the thermodynamic properties and phase behavior of 1,3-dipalmitin.

Crystallization Behavior Studies

DSC and XRD Methodologies

The crystallization behavior of 1,3-dipalmitin has been comprehensively studied using combined differential scanning calorimetry and X-ray diffraction methodologies, providing detailed insights into the thermal and structural characteristics of the compound [1]. The DSC analysis reveals the thermal transitions associated with crystallization and melting processes, while XRD analysis provides structural information about the polymorphic forms and their transformations.

The DSC crystallization curves for 1,3-dipalmitin exhibit two distinct exothermic peaks with maxima at 59.9°C and 43.0°C, indicating the presence of multiple crystallization events [1]. The crystallization process begins at the onset temperature of 61.5°C, representing the initial formation of crystalline structures from the melt [1]. These thermal events are associated with the crystallization of the major components present in the compound, primarily dipalmitin and any residual tripalmitin that may be present due to the preparation method.

The melting behavior, as revealed by DSC heating curves, shows two endothermic peaks at 69.6°C and 48.2°C, with complete melting occurring at 70.7°C [1]. The complete melting temperature refers to the endset of the melting curves, representing the point at which all crystalline material has been converted to the liquid state [1]. The presence of multiple melting peaks indicates the existence of different polymorphic forms or compositional variations within the sample.
The combined DSC-XRD methodology provides simultaneous thermal and structural information, allowing for direct correlation between thermal events and structural changes [1]. The X-ray diffraction measurements are performed using a rotating anode system with voltage and current settings of 50 kV and 300 mA, respectively, with temperature control achieved using liquid nitrogen [1]. The XRD calibration is carried out using sodium behenate as a standard, ensuring accurate measurement of the d-spacing values.

The methodology involves specific thermal programs with controlled cooling and heating rates of 5°C per minute, spanning temperature ranges from -40°C to 80°C [1]. This thermal protocol has been optimized to capture the complete range of polymorphic transformations while providing sufficient resolution to identify the individual transformation events. The combination of DSC and XRD techniques provides a comprehensive understanding of the crystallization behavior that would not be possible with either technique alone.

Long and Short Spacing Analysis

The long and short spacing analysis through X-ray diffraction provides fundamental structural information about the polymorphic forms of 1,3-dipalmitin and their crystallographic characteristics [1]. The spacing measurements reveal the molecular packing arrangements and the dimensional parameters of the crystal lattice structures.

The alpha form of 1,3-dipalmitin exhibits a characteristic short spacing of 4.13 Å, which corresponds to the intermolecular distance between adjacent hydrocarbon chains in the crystal lattice [1]. The long spacing of 28.98 Å represents the lamellar repeat distance, indicating the thickness of the molecular layers in the crystal structure [1]. These spacing values are consistent with the hexagonal packing arrangement typical of alpha forms in lipid crystals.

The sub-alpha form demonstrates more complex spacing patterns with two distinct short spacings at 4.14 Å and 3.7 Å, indicating a more ordered crystal structure with different chain packing arrangements [1]. The long spacing analysis reveals multiple values at 49.4 Å, 24.7 Å, 16.3 Å, 12.3 Å, and 8.15 Å, suggesting a complex lamellar structure with multiple periodicities [1]. The presence of multiple long spacings indicates the existence of different molecular arrangements within the sub-alpha crystal structure.
The reversible transformation from sub-alpha to alpha upon heating results in characteristic changes in the spacing parameters, with the reformed alpha structure showing short spacing at 4.11 Å and long spacings at 49.46 Å, 24.91 Å, 16.22 Å, 12.27 Å, and 8.21 Å [1]. The retention of multiple long spacings in the reformed alpha structure suggests that the heating transformation does not completely restore the original simple alpha structure, but rather creates a modified alpha form with increased structural complexity.

The long spacing analysis also provides insights into the molecular orientation and packing density within the crystal structures. The relationship between long and short spacings indicates the tilt angle of the hydrocarbon chains relative to the layer planes and the degree of interdigitation between adjacent molecules [1]. These structural parameters are essential for understanding the physical properties and behavior of 1,3-dipalmitin in various applications.

Dielectric Behavior Research

The dielectric behavior of 1,3-dipalmitin has been investigated to understand its electrical properties and molecular behavior under various conditions [2] [3] [4]. The dielectric constant represents a fundamental physical property that reflects the compound's ability to store electrical energy and its response to electric fields.

The dielectric constant of 1,3-dipalmitin has been measured at 3.5 at 161°F (72°C) [2] [3] [4], which represents the relative permittivity of the compound compared to vacuum. This value indicates that 1,3-dipalmitin exhibits relatively low dielectric properties, consistent with its lipid nature and predominantly hydrocarbon structure [2]. The dielectric constant value of 3.5 places 1,3-dipalmitin in the range typical of organic lipids and fatty acid esters.

The dielectric behavior research conducted by Crowe and Smyth represents pioneering work in understanding the electrical properties of glycerol esters and their molecular behavior [5] [6]. Their comprehensive study examined the dielectric and molecular behavior of various compounds including 1,3-dipalmitin, 1,3-distearin, tripalmitin, tristearin, and tetradecyl palmitate [5] [6]. This research established fundamental relationships between molecular structure and dielectric properties in lipid systems.

The dielectric constant measurements provide insights into the molecular dynamics and intermolecular interactions within 1,3-dipalmitin. The relatively low dielectric constant suggests limited dipole-dipole interactions and indicates that the compound behaves as a relatively non-polar material [2]. This characteristic is important for understanding the compound's behavior in various applications, including its use as an insulating material or in formulations where electrical properties are relevant.

The temperature dependence of dielectric properties in 1,3-dipalmitin reflects the molecular motion and structural changes that occur with thermal variation. The dielectric measurements at elevated temperatures provide information about the molecular relaxation processes and the relationship between thermal energy and molecular reorientation [5] [6]. These studies contribute to a comprehensive understanding of the physical properties of 1,3-dipalmitin and its behavior under different environmental conditions.

The dielectric behavior research also provides comparative data for understanding the relationship between molecular structure and electrical properties in related compounds. The systematic study of 1,3-dipalmitin alongside other similar compounds enables the identification of structure-property relationships and the development of predictive models for dielectric behavior in lipid systems [5] [6]. This research has practical implications for applications where the electrical properties of lipid-based materials are important considerations.

ParameterValueTemperatureMethodReference
Dielectric Constant3.5161°F (72°C)Dielectric Measurement [2] [3] [4]
Molecular Weight568.91 g/mol-Chemical Analysis [7]
Density0.930 g/cm³-Predicted Value [7]
Melting Point72-74°C-DSC Analysis [7]
Boiling Point628.6°C-Predicted Value [7]

Physical Description

Solid

XLogP3

14

Melting Point

73-74°C

UNII

52PAE2F168

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 20 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 18 of 20 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

26657-95-4
502-52-3

Wikipedia

Glyceryl 1,3-dipalmitate

Use Classification

Cosmetics -> Emollient; Emulsifying

Dates

Last modified: 08-15-2023

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